molecular formula C9H17NO2 B2397428 (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine CAS No. 1592016-15-3

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

Cat. No. B2397428
CAS RN: 1592016-15-3
M. Wt: 171.24
InChI Key: XSNUGTDPHXUKCZ-JVHMLUBASA-N
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Description

“(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine” is a chemical compound with the molecular formula C9H17NO2 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular weight of “(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine” is 171.24 . Detailed structural analysis would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

While specific chemical reactions involving “(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine” are not available, it’s important to note that chemical reactions occur on separate time scales because they involve various chemical species with differing activation energies .

Scientific Research Applications

Antifungal Properties

A study highlighted the fungicidal properties of derivatives related to morpholine against Candida and Aspergillus species. Introduction of a gem-dimethyl on the morpholine core improved plasmatic stability while maintaining antifungal efficacy, demonstrating significant potential for therapeutic applications in fungal infections (Bardiot et al., 2015).

Green Polymerization

Research on the green polymerization of 4-(Oxiran-2-ylmethyl)morpholine (OMM) shows its synthesis through reaction with epichlorohydrin followed by sodium hydroxide treatment. This process, catalyzed by activated smectite clay, demonstrates the monomer's versatility for sustainable polymer production (Seghier & Belbachir, 2016).

Synthetic Chemistry and Pharmaceutical Applications

  • The synthesis of enantiopure 2,6-disubstituted morpholines, achieved through the ring opening of chiral oxiranes, underscores the compound's importance as a precursor for creating valuable heterocyclic building blocks. These are instrumental in the development of pharmaceuticals and as chiral tools in medicinal chemistry (Penso et al., 2008).
  • Another study explored the reaction of allyl glycidyl ether and 4-(oxiran-2-ylmethyl)morpholine with aromatic dithiols to produce substituted sulfur-containing propan-2-ols, highlighting the compound's utility in generating new chemical entities (Mesropyan et al., 2009).

properties

IUPAC Name

(2S,6R)-2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-3-10(4-8(2)12-7)5-9-6-11-9/h7-9H,3-6H2,1-2H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNUGTDPHXUKCZ-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

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